REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(=O)([O-])[O-:13].[Na+].[Na+].BrN1C(C)(C)C(=O)N(Br)C1=O>CC(CC(C)C)C#N.C1CCCCC1>[CH:11](=[O:13])[C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
Name
|
|
Quantity
|
104.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
197.28 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
0.016 mol
|
Type
|
catalyst
|
Smiles
|
CC(C#N)CC(C)C
|
Name
|
|
Quantity
|
2.64 L
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 5 L flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
The apparatus was flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
After addition of the mixture
|
Type
|
STIRRING
|
Details
|
to stir for another thirty minutes
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
the solids was removed by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The cyclohexane was removed in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added 600 mL of water and 600 mL of tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The solution was mechanically stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted three times with 200 mL of methyl tert-butyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration through a fritted funnel
|
Type
|
CUSTOM
|
Details
|
the methyl tert-butyl ether was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(OC)=C(OC)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.725 mol | |
AMOUNT: MASS | 120.6 g | |
YIELD: PERCENTYIELD | 110.4% | |
YIELD: CALCULATEDPERCENTYIELD | 110.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(=O)([O-])[O-:13].[Na+].[Na+].BrN1C(C)(C)C(=O)N(Br)C1=O>CC(CC(C)C)C#N.C1CCCCC1>[CH:11](=[O:13])[C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
Name
|
|
Quantity
|
104.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
197.28 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
0.016 mol
|
Type
|
catalyst
|
Smiles
|
CC(C#N)CC(C)C
|
Name
|
|
Quantity
|
2.64 L
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 5 L flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
The apparatus was flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
After addition of the mixture
|
Type
|
STIRRING
|
Details
|
to stir for another thirty minutes
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
the solids was removed by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The cyclohexane was removed in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added 600 mL of water and 600 mL of tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The solution was mechanically stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted three times with 200 mL of methyl tert-butyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration through a fritted funnel
|
Type
|
CUSTOM
|
Details
|
the methyl tert-butyl ether was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(OC)=C(OC)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.725 mol | |
AMOUNT: MASS | 120.6 g | |
YIELD: PERCENTYIELD | 110.4% | |
YIELD: CALCULATEDPERCENTYIELD | 110.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |